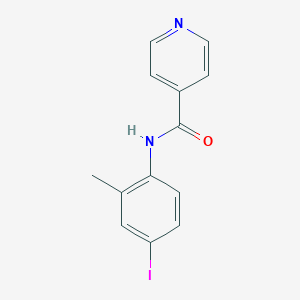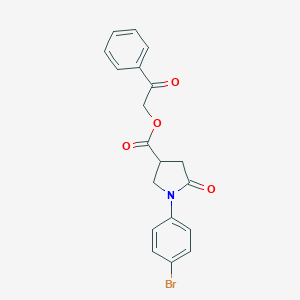![molecular formula C13H10FINO+ B271365 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)
1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyridinium salt with a molecular formula of C13H9FINO and a molecular weight of 385.12 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用機序
The mechanism of action of 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium is not fully understood. However, it has been proposed that this compound may act as a DNA intercalator, which can lead to the inhibition of DNA replication and cell growth. It has also been suggested that this compound may induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria. In addition, this compound has been shown to have antioxidant activity, which can protect against oxidative stress.
実験室実験の利点と制限
The advantages of using 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium in laboratory experiments include its potential as an anticancer agent, its ability to inhibit DNA replication, and its antibacterial and antioxidant activities. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are many future directions for research involving 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound, including its interactions with DNA and other cellular components.
2. Exploration of the potential use of this compound as a photosensitizer for the generation of singlet oxygen.
3. Investigation of the potential use of this compound as a lead compound for the development of new anticancer agents.
4. Studies on the potential toxicity of this compound and its effects on living organisms.
5. Exploration of the potential use of this compound in the development of new antibacterial agents.
6. Further studies on the antioxidant activity of this compound and its potential applications in the prevention and treatment of oxidative stress-related diseases.
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to fully understand the potential applications of this compound in various fields.
合成法
1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium has been synthesized using various methods, including the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate, followed by the reaction with iodine and pyridine. Another method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of piperidine, followed by the reaction with iodine and pyridine. The synthesis of this compound has also been achieved using microwave-assisted synthesis, which is a rapid and efficient method.
科学的研究の応用
1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In organic synthesis, this compound has been used as a key intermediate for the synthesis of various biologically active compounds. In material science, this compound has been studied for its potential as a photosensitizer for the generation of singlet oxygen.
特性
分子式 |
C13H10FINO+ |
|---|---|
分子量 |
342.13 g/mol |
IUPAC名 |
1-(4-fluorophenyl)-2-(3-iodopyridin-1-ium-1-yl)ethanone |
InChI |
InChI=1S/C13H10FINO/c14-11-5-3-10(4-6-11)13(17)9-16-7-1-2-12(15)8-16/h1-8H,9H2/q+1 |
InChIキー |
MZCISDHEFCDJQL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)F)I |
正規SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)

![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)







![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)

![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)